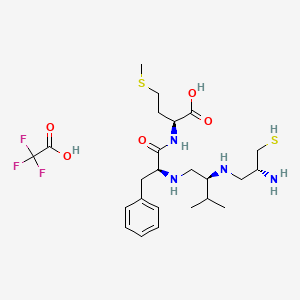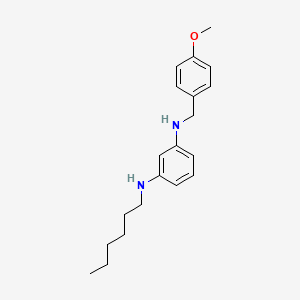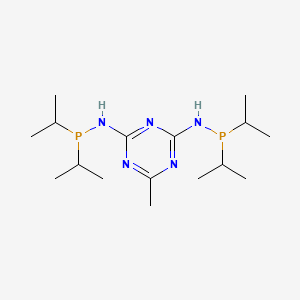
H-Cys-psi(CH2NH)Val-psi(CH2NH)Phe-Met-OH trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
H-Cys-psi(CH2NH)Val-psi(CH2NH)Phe-Met-OH trifluoroacetate (H-Cys-Val-Phe-Met-OH TFA) is a synthetic peptide that has been studied for its potential therapeutic applications in the fields of biochemistry and physiology. H-Cys-Val-Phe-Met-OH TFA is an artificial peptide that is composed of four amino acids, namely, cysteine, valine, phenylalanine, and methionine, connected together in a specific order. It is a small molecule that is able to interact with various biological molecules and systems. H-Cys-Val-Phe-Met-OH TFA has been used in a variety of scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and receptor activation.
Aplicaciones Científicas De Investigación
H-Cys-Val-Phe-Met-OH TFA has been widely used in scientific research applications, including the study of protein-protein interactions, enzyme inhibition, and receptor activation. H-Cys-Val-Phe-Met-OH TFA has been used to study the interactions between proteins and other molecules, such as small molecules, peptides, and nucleic acids. It has also been used to study the inhibition of enzymes, such as proteases and kinases, as well as the activation of receptors, such as G-protein coupled receptors (GPCRs).
Mecanismo De Acción
H-Cys-Val-Phe-Met-OH TFA interacts with biological molecules and systems through several mechanisms. The peptide can interact with proteins, peptides, and nucleic acids through electrostatic interactions, hydrophobic interactions, and hydrogen bonding. It can also interact with enzymes and receptors through covalent interactions, such as the formation of covalent bonds between the peptide and the enzyme or receptor.
Biochemical and Physiological Effects
H-Cys-Val-Phe-Met-OH TFA has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate the activity of enzymes, such as proteases and kinases, as well as receptor activation. It has also been shown to affect the expression of genes, as well as the production of various proteins and hormones.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
H-Cys-Val-Phe-Met-OH TFA has several advantages and limitations for lab experiments. One advantage is that it is a small molecule that can interact with various biological molecules and systems. It is also relatively easy to synthesize and purify, making it an ideal tool for scientific research. However, it is relatively unstable and may degrade over time.
Direcciones Futuras
There are several potential future directions for the use of H-Cys-Val-Phe-Met-OH TFA in scientific research. These include the development of novel therapeutic applications, such as the use of the peptide as an inhibitor of protein-protein interactions or as an activator of receptors. Other potential applications include the use of the peptide as a tool for drug discovery and development, as well as the use of the peptide as a biomarker for the diagnosis of various diseases. Additionally, further research could be conducted to better understand the biochemical and physiological effects of the peptide.
Métodos De Síntesis
H-Cys-Val-Phe-Met-OH TFA is synthesized using solid-phase peptide synthesis (SPPS). SPPS is a method of peptide synthesis that uses a resin support to attach the amino acids in a specific order. The resin is then treated with the appropriate reagents to form a peptide bond between the amino acids. The peptide is then cleaved from the resin and purified. The most common method of purification is reversed-phase high-performance liquid chromatography (RP-HPLC).
Propiedades
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropyl]amino]-3-methylbutyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N4O3S2.C2HF3O2/c1-15(2)20(24-12-17(23)14-30)13-25-19(11-16-7-5-4-6-8-16)21(27)26-18(22(28)29)9-10-31-3;3-2(4,5)1(6)7/h4-8,15,17-20,24-25,30H,9-14,23H2,1-3H3,(H,26,27)(H,28,29);(H,6,7)/t17-,18+,19+,20-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRWYVRMTWKRCBF-GCGMKQBYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CNC(CC1=CC=CC=C1)C(=O)NC(CCSC)C(=O)O)NCC(CS)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCSC)C(=O)O)NC[C@H](CS)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H39F3N4O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
H-Cys-psi(CH2NH)Val-psi(CH2NH)Phe-Met-OH trifluoroacetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














